![molecular formula C16H13BrN2O2 B2920004 (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide CAS No. 1241701-06-3](/img/structure/B2920004.png)
(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
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Description
(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide, also known as BFPEP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Research by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates highlighted the significance of N⋯π and O⋯π interactions rather than direct hydrogen bonding in their crystal packing. These interactions form a unique zigzag double-ribbon structure, indicating the importance of such compounds in studying non-covalent interactions in crystal engineering (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Synthesis and Characterization
Johnson et al. (2006) synthesized and characterized ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing insights into its structural analysis. This work contributes to understanding the chemical properties and potential applications of similar compounds in organic synthesis (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, & F. Fronczek, 2006).
Pharmacological Potential
The study on the analogs of the active metabolite of leflunomide by Ghosh et al. (1999) indicates the pharmacological relevance of such compounds. These analogs, including structures similar to the compound , are explored for their potential in inhibiting tyrosine kinase epidermal growth factor receptor (EGFR), which plays a crucial role in immunosuppression and cancer treatment (Sutapa Ghosh, Ya-guo Zheng, & F. Uckun, 1999).
Antimicrobial Applications
Doraswamy and Ramana (2013) investigated substituted phenyl azetidines, derived from related bromophenyl compounds, for their potential as antimicrobial agents. This research suggests the broader applicability of such chemical frameworks in developing new antimicrobial strategies (K. Doraswamy & P. Ramana, 2013).
Metal-Organic Frameworks (MOFs)
Sun et al. (2012) discussed the synthesis, structure, thermostability, and luminescence studies of carboxylate-assisted ethylamide metal–organic frameworks. These findings open avenues for the use of such compounds in constructing MOFs with potential applications in gas storage, separation technologies, and luminescence-based sensors (Gong-ming Sun et al., 2012).
properties
IUPAC Name |
(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-11-3-5-14(6-4-11)19-16(20)12(9-18)7-15-8-13(17)10-21-15/h3-8,10H,2H2,1H3,(H,19,20)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVJVDCJXHMCSX-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CO2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CO2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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